Lipophilicity (LogP) Comparison: C6F13 vs. C2F5 and C3F7 Analogs
The lipophilicity of 2-(tridecafluorohexyl)-1H-benzimidazole (calculated LogP 5.76) [1] is significantly higher than that of shorter perfluoroalkyl chain analogs, such as 2-(pentafluoroethyl)-1H-benzimidazole (C2F5, LogP 3.22) [2] and 6-chloro-2-(perfluoroethyl)benzimidazole (LogP 3.87) [3]. This difference of >2.5 log units translates to a theoretical >300-fold increase in octanol-water partition coefficient, directly impacting membrane permeability and distribution in biphasic systems.
| Evidence Dimension | Octanol-Water Partition Coefficient (Calculated LogP) |
|---|---|
| Target Compound Data | 5.7582 (calculated) [1] |
| Comparator Or Baseline | 2-(Pentafluoroethyl)-1H-benzimidazole (C2F5): 3.22 [2]; 6-Chloro-2-(perfluoroethyl)benzimidazole: 3.87 [3] |
| Quantified Difference | Δ LogP = +2.54 (vs. C2F5) and +1.89 (vs. 6-chloro-C2F5) |
| Conditions | Calculated values using standard QSAR algorithms; experimental validation not available for target compound |
Why This Matters
This large LogP difference dictates that C6F13 benzimidazole will exhibit markedly higher retention in hydrophobic environments (e.g., lipid bilayers, fluoropolymer matrices, reverse-phase HPLC columns), making it functionally non-interchangeable with C2 or C3 analogs in applications where lipophilicity drives performance.
- [1] Molbase. 2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1H-benzimidazole. Calculated LogP: 5.7582. View Source
- [2] CIRS Group. 2-(Perfluoroethyl)benzimidazole (CAS 383-08-4). Calculated LogP: 3.21700; PSA: 28.68000. View Source
- [3] ChemSrc. 6-Chloro-2-(perfluoroethyl)benzimidazole. Calculated LogP: 3.87040. View Source
